molecular formula C19H19Cl2N3 B11662585 4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine

4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine

Cat. No.: B11662585
M. Wt: 360.3 g/mol
InChI Key: GKTCKRFZPZONDN-USTBVZSFSA-N
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Description

(2Z)-2-CHLORO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE is a compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their diverse biological activities, particularly as ligands for serotonin receptors

Preparation Methods

The synthesis of (2Z)-2-CHLORO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE typically involves a multi-step process. One common method involves the reaction of 1,8-naphthalimide with (Z)-1,4-dichloro-2-butene and 1-(3-chlorophenyl)piperazine hydrochloride in the presence of potassium carbonate and a catalytic amount of potassium iodide in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature for several hours, followed by purification through crystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2Z)-2-CHLORO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes, although the specific molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C19H19Cl2N3

Molecular Weight

360.3 g/mol

IUPAC Name

(Z)-2-chloro-N-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C19H19Cl2N3/c20-17-6-8-19(9-7-17)23-10-12-24(13-11-23)22-15-18(21)14-16-4-2-1-3-5-16/h1-9,14-15H,10-13H2/b18-14-,22-15?

InChI Key

GKTCKRFZPZONDN-USTBVZSFSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=C/C(=C/C3=CC=CC=C3)/Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

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